molecular formula C16H13N B12655016 2-(4-Methylphenyl)-3-phenylacrylonitrile CAS No. 7496-27-7

2-(4-Methylphenyl)-3-phenylacrylonitrile

Cat. No.: B12655016
CAS No.: 7496-27-7
M. Wt: 219.28 g/mol
InChI Key: NPFAQCMNIVOGNK-LFIBNONCSA-N
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Description

2-(4-Methylphenyl)-3-phenylacrylonitrile is an organic compound characterized by the presence of a nitrile group attached to an acrylonitrile backbone, with a 4-methylphenyl and a phenyl group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-3-phenylacrylonitrile typically involves the reaction of 4-methylbenzaldehyde with benzyl cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde and the nitrile group form a double bond, resulting in the desired acrylonitrile compound.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts such as piperidine or pyridine can be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-3-phenylacrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(4-Methylphenyl)-3-phenylacrylonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-3-phenylacrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The phenyl rings contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-3-phenylpropionitrile
  • 2-(4-Methylphenyl)-3-phenylbutyronitrile
  • 2-(4-Methylphenyl)-3-phenylpentanenitrile

Uniqueness

2-(4-Methylphenyl)-3-phenylacrylonitrile is unique due to its specific substitution pattern and the presence of both a nitrile group and an acrylonitrile backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

7496-27-7

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

(Z)-2-(4-methylphenyl)-3-phenylprop-2-enenitrile

InChI

InChI=1S/C16H13N/c1-13-7-9-15(10-8-13)16(12-17)11-14-5-3-2-4-6-14/h2-11H,1H3/b16-11+

InChI Key

NPFAQCMNIVOGNK-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C#N

Canonical SMILES

CC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C#N

Origin of Product

United States

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